

Toxicological Profile of Monoethylglycinexylidide (MEGX): An In-depth Technical Guide

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Compound of Interest

Compound Name: *Monoethylglycinexylidide*

Cat. No.: *B1676722*

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Introduction

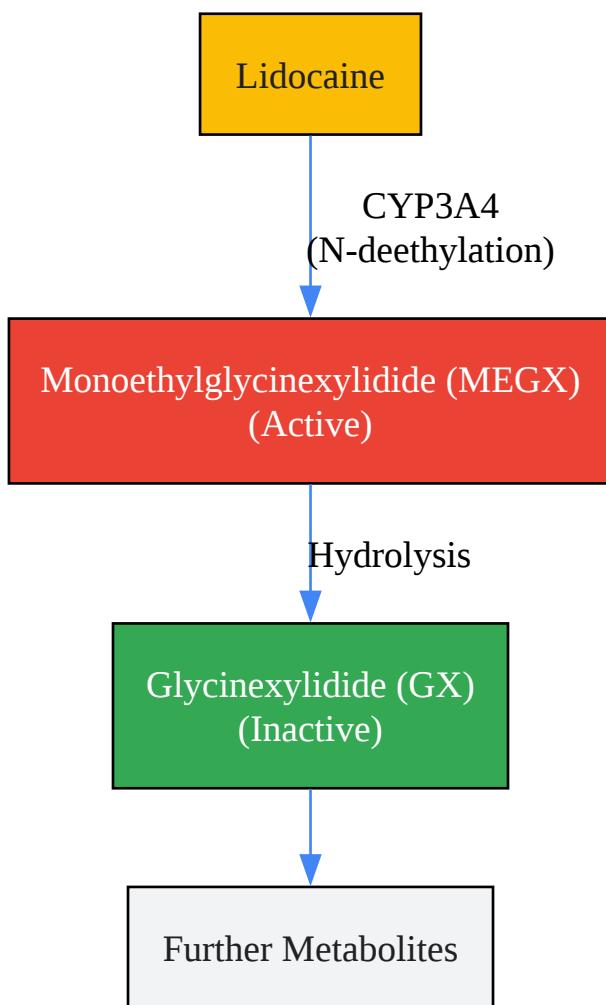
Monoethylglycinexylidide (MEGX) is the primary and pharmacologically active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. Formed in the liver through N-deethylation, MEGX possesses both therapeutic and toxic properties that are of significant interest in clinical toxicology and drug development. This technical guide provides a comprehensive overview of the toxicological profile of MEGX, summarizing key data, outlining experimental methodologies, and visualizing relevant biological pathways to support further research and safety assessment.

General Information

IUPAC Name	N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide
Synonyms	Norlidocaine, L-86
CAS Number	7728-40-7
Molecular Formula	C ₁₂ H ₁₈ N ₂ O
Molecular Weight	206.28 g/mol
Primary Parent Compound	Lidocaine

Metabolism of Lidocaine to MEGX

Lidocaine is extensively metabolized in the liver, primarily by the cytochrome P450 isoform CYP3A4, to form **monoethylglycinexylidide**. MEGX is subsequently hydrolyzed to glycineylidide (GX), which is largely inactive. The formation of MEGX is a critical step in both the therapeutic action and the potential toxicity of lidocaine.



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Caption: Metabolic pathway of lidocaine to MEGX and GX.

Toxicological Summary

Acute Toxicity

MEGX is classified as "Toxic if swallowed" according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[\[1\]](#). Its acute toxicity profile is qualitatively similar to that of lidocaine, primarily manifesting as central nervous system (CNS) and cardiovascular effects[\[2\]](#)[\[3\]](#).

Quantitative Acute Toxicity Data

Parameter	Species	Route	Value	Reference
GHS Classification	-	Oral	Acute Toxicity 3 (H301: Toxic if swallowed)	[1]
Convulsant Dose (Lidocaine + MEGX)	Goat kids	IV	12.31 ± 1.42 mg/kg BW (Lidocaine dose)	[4]
Convulsant Plasma Conc. (Lidocaine)	Goat kids	IV	13.59 ± 2.34 µg/mL	[4]
Convulsant Plasma Conc. (MEGX)	Goat kids	IV	0.39 µg/mL	[4]

Note: Specific LD50 and NOAEL values for MEGX alone are not readily available in the public domain. The data from goat kids represents the combined effect of lidocaine and its metabolite MEGX.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a lack of specific studies on the genotoxicity, carcinogenicity, and reproductive and developmental toxicity of **monoethylglycinexylidide**. The available data primarily focus on lidocaine and its other metabolites, such as 2,6-xylidine. Standard ICH guidelines for genotoxicity testing include a battery of in vitro and in vivo assays to assess gene mutations, chromosomal aberrations, and other DNA damage.

Experimental Protocols (General)

- Genotoxicity: Standard assays would include the Ames test (bacterial reverse mutation assay), in vitro mammalian cell chromosomal aberration test or mouse lymphoma assay, and an in vivo micronucleus test in rodents.
- Carcinogenicity: Long-term bioassays in two rodent species are typically conducted to evaluate carcinogenic potential.
- Reproductive and Developmental Toxicity: These studies involve assessing effects on fertility and early embryonic development, embryo-fetal development, and pre- and postnatal development, including maternal function.

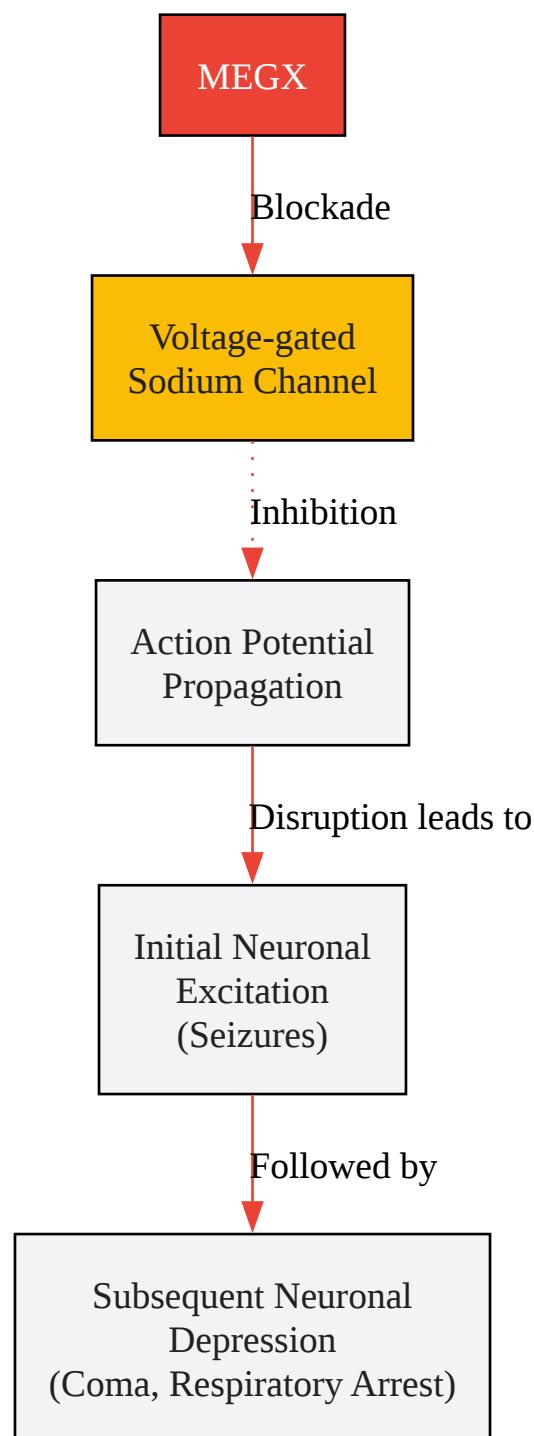
Due to the absence of specific data for MEGX, a definitive assessment of its potential in these areas cannot be made.

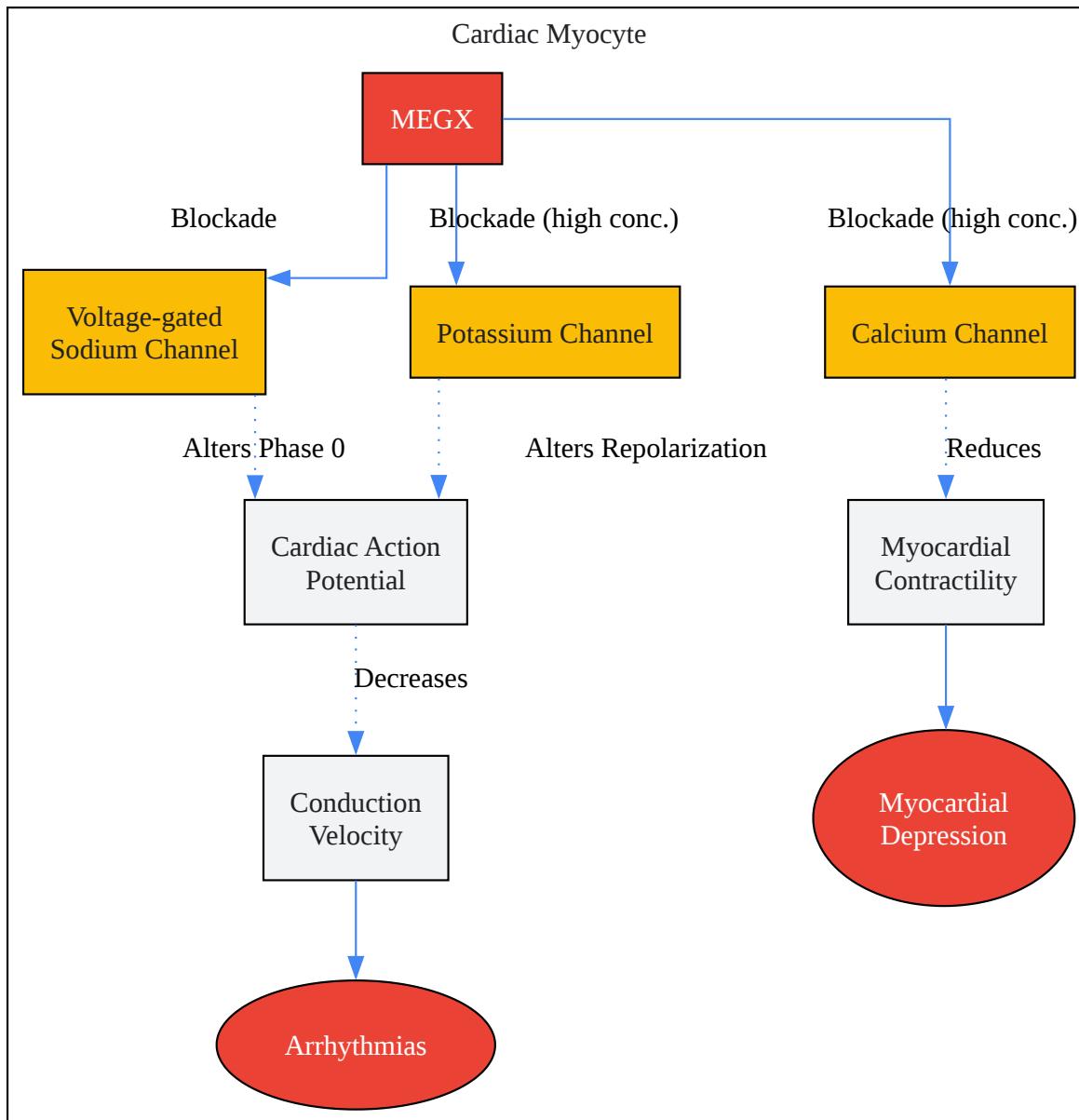
Mechanisms of Toxicity

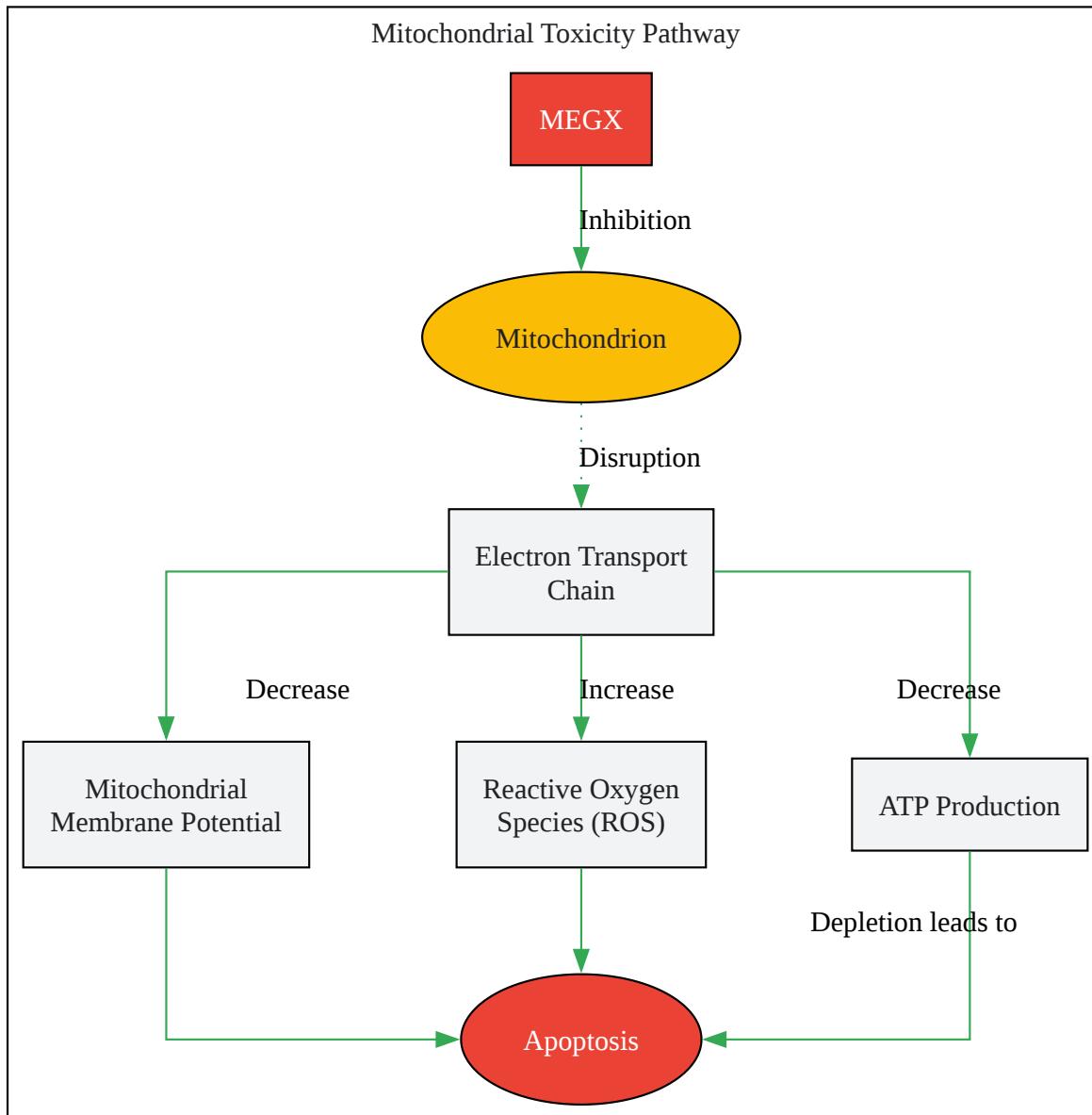
The toxicity of MEGX is closely linked to its pharmacological action as a sodium channel blocker, similar to its parent compound, lidocaine. However, emerging evidence suggests the involvement of other mechanisms, including effects on other ion channels and mitochondrial function.

Neurotoxicity

The primary mechanism of neurotoxicity is the blockade of voltage-gated sodium channels in neurons. At high concentrations, this can lead to an initial phase of CNS excitation (e.g., seizures) followed by depression (e.g., coma, respiratory depression).





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